molecular formula C9H18O B13179359 1-Ethyl-4-methylcyclohexan-1-ol

1-Ethyl-4-methylcyclohexan-1-ol

Cat. No.: B13179359
M. Wt: 142.24 g/mol
InChI Key: GJVLLHFUVLXMCG-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclohexanol derivative, characterized by the presence of an ethyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-ethyl-4-methylcyclohexene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 1-ethyl-4-methylcyclohexene on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

1-Ethyl-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

1-Ethyl-4-methylcyclohexan-1-ol can be compared with other cyclohexanol derivatives, such as:

    1-Methylcyclohexanol: Similar in structure but lacks the ethyl group.

    4-Methylcyclohexanol: Similar but with the methyl group in a different position.

    1-Ethylcyclohexanol: Similar but lacks the methyl group.

Uniqueness: The presence of both ethyl and methyl groups in this compound provides unique steric and electronic properties, making it distinct from other cyclohexanol derivatives. These features can influence its reactivity and interactions with other molecules, leading to unique applications and research opportunities.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1-ethyl-4-methylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-3-9(10)6-4-8(2)5-7-9/h8,10H,3-7H2,1-2H3

InChI Key

GJVLLHFUVLXMCG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C)O

Origin of Product

United States

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